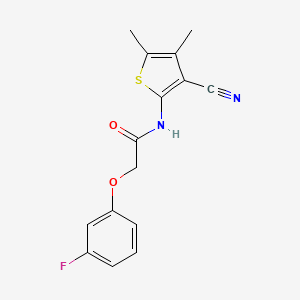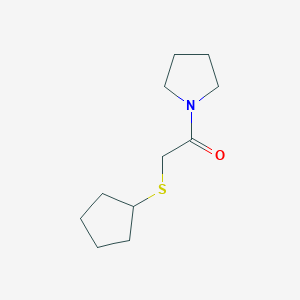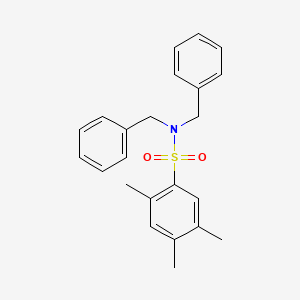
6-Methyl-4-pyrrolidin-1-ylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6-Methyl-4-pyrrolidin-1-ylquinazoline has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been shown to have antioxidant activity and protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potent biological activity. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral activities at low concentrations. Additionally, it has been shown to be relatively stable and easy to synthesize.
One limitation of using 6-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-Methyl-4-pyrrolidin-1-ylquinazoline. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its mechanism of action needs to be elucidated to identify potential targets for cancer therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that 6-Methyl-4-pyrrolidin-1-ylquinazoline has antiviral activity against HIV-1 and hepatitis C virus. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Conclusion
In conclusion, 6-Methyl-4-pyrrolidin-1-ylquinazoline is a synthetic compound that has shown promise in scientific research as a potential therapeutic agent for various diseases. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it an attractive target for further research. However, its potential toxicity and unclear mechanism of action need to be further investigated. Future studies may lead to the development of novel therapies for cancer and viral infections.
合成法
The synthesis of 6-Methyl-4-pyrrolidin-1-ylquinazoline involves the reaction of 6-methyl-2-nitroaniline with 1-(pyrrolidin-1-yl)prop-2-en-1-one in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed C-N coupling reaction, followed by reduction of the resulting nitro compound with hydrogen gas over a palladium on carbon catalyst. The final product is obtained after purification by column chromatography.
科学的研究の応用
6-Methyl-4-pyrrolidin-1-ylquinazoline has shown promise in scientific research as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
特性
IUPAC Name |
6-methyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-5-12-11(8-10)13(15-9-14-12)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRJNBWAAFLODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-pyrrolidin-1-ylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)

